molecular formula C13H24N2O2 B12102272 tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B12102272
M. Wt: 240.34 g/mol
InChI Key: YGDKCDSMRAWJHY-SNVBAGLBSA-N
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Description

tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 289637-68-9) is a chiral spirocyclic compound featuring a 2,7-diazaspiro[3.5]nonane core with a methyl substituent at the 6-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized as a building block in medicinal chemistry, particularly for synthesizing sigma receptor ligands and dopamine D4 receptor antagonists . Its (R)-configuration at the 6-position enhances stereochemical specificity in target interactions, making it valuable for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m1/s1

InChI Key

YGDKCDSMRAWJHY-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The substrate, tert-butyl 6-methyl-2,7-diazaspiro[3.5]non-5-ene-2-carboxylate, undergoes hydrogenation using [Rh(S-Et-BoPhoz)(COD)]OTf as the catalyst. Critical parameters include:

  • Solvent : Methanol, ethanol, or tetrahydrofuran (THF)

  • Temperature : 65°C

  • Pressure : 10 bar H₂

  • Ligand : Chiral bisphosphine ligands (e.g., S-Et-BoPhoz) for enantiocontrol.

Table 1 : Enantioselectivity and Conversion in Hydrogenation

EntryLigandSolventConversion (%)d.e. (%)Configuration
1(S-Et-BoPhoz)MeOH94832R,3S
2(S-PCyCo-BoPhoz)EtOH99342S,3S
3(R-Et-BoPhoz)DCE15792R,3S

Optimal results (Entry 1) achieved 94% conversion and 83% diastereomeric excess (d.e.) in methanol, favoring the (2R,3S) configuration. Post-reduction, the product is purified via recrystallization from ethyl acetate/hexane.

Nitrile Lithiation/Alkylation for Spirocyclic Core Formation

An alternative route constructs the spiroazetidine ring via lithiation/alkylation of nitrile precursors. This method is scalable and avoids transition-metal catalysts.

Stepwise Synthesis

  • Nitrile Lithiation : Treatment of 2-cyano-N-Boc-piperidine with LDA (lithium diisopropylamide) generates a lithiated intermediate.

  • Alkylation : Reaction with methyl iodide introduces the methyl group at the 6-position.

  • Cyclization : Intramolecular nucleophilic displacement forms the azetidine ring, yielding the spirocyclic framework.

Key Conditions :

  • Temperature : -78°C for lithiation; 0–25°C for alkylation

  • Solvent : THF or diethyl ether

  • Yield : 65–72% over three steps.

Chiral Resolution of Racemic Mixtures

For non-enantioselective syntheses, classical resolution using chiral acids isolates the (R)-enantiomer. Tartaric acid derivatives are effective resolving agents.

Procedure

  • Racemic Synthesis : Prepare tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate via methods above without chiral catalysts.

  • Salt Formation : React the racemate with L-(+)-tartaric acid in ethanol.

  • Crystallization : The (R)-enantiomer tartrate salt preferentially crystallizes, achieving >98% enantiomeric excess (e.e.) after recrystallization.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors : Enhance mixing and heat transfer during hydrogenation.

  • Solvent Recycling : Ethanol and THF are recovered via distillation.

  • Purification : Recrystallization from ethyl acetate/hexane or chromatography on silica gel.

Table 2 : Industrial Process Metrics

ParameterValue
Overall Yield68–72%
Purity≥99% (HPLC)
Production Capacity500 kg/batch

Analytical Characterization

Critical quality control data for the final product:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.47 (s, 9H, Boc), 1.63–1.92 (m, 4H, spiro-CH₂), 3.02–3.61 (m, 6H, N-CH₂ and CH-CH₃).

  • HPLC : Retention time 12.7 min (Chiralcel OD-H column, hexane:isopropanol 90:10).

  • Melting Point : 128–130°C (recrystallized from ethyl acetate) .

Chemical Reactions Analysis

tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s diazaspiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 6-Position

tert-Butyl (R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
  • Structure : Replaces the methyl group with a trifluoromethyl (CF₃) group.
  • Key Differences :
    • Physicochemical Properties : The CF₃ group increases lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
    • Biological Activity : CF₃-substituted derivatives show enhanced binding affinity to sigma receptors, attributed to stronger hydrophobic interactions and electron-withdrawing effects .
    • Molecular Weight : 294.31 g/mol vs. 240.3 g/mol for the methyl variant .
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
  • Structure: Features a spiro[4.4]nonane core (vs. spiro[3.5]) and a ketone group at the 6-position.
  • Hydrogen Bonding: The 6-oxo group enables hydrogen bond donation, unlike the methyl or CF₃ groups, influencing target selectivity .

Core Structure Variations

tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
  • Structure: Replaces one nitrogen with oxygen, forming a 2,5-diazaspiro[3.5]nonane-oxa hybrid.
  • Synthetic Utility: Less common in medicinal chemistry due to reduced nitrogen availability for functionalization .

Stereochemical Variations

tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
  • Structure : Enantiomer of the target compound.
  • Key Differences :
    • Biological Activity : (S)-configuration may exhibit lower affinity for sigma receptors, highlighting the importance of stereochemistry in drug design .

Data Tables

Table 1: Physicochemical and Structural Comparison

Compound Core Structure Substituent (Position 6) Molecular Weight (g/mol) logP* Key Applications
(R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate Spiro[3.5]nonane Methyl (R) ~240.3 1.8 Sigma receptor ligands
(R)-6-CF₃-2,7-diazaspiro[3.5]nonane-2-carboxylate Spiro[3.5]nonane Trifluoromethyl (R) 294.31 2.5 Enhanced receptor affinity
6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Spiro[4.4]nonane Ketone 240.3 1.2 Conformational studies

*Estimated based on substituent contributions.

Biological Activity

tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates two nitrogen atoms within a nonane ring system. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The molecular formula of this compound is C13H24N2O2, with a molecular weight of approximately 240.34 g/mol. Its structural attributes contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
IUPAC Nametert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
CAS Number1932289-96-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The diazaspiro structure facilitates binding to various biological macromolecules, leading to modulation of their activity. Research indicates that it may act as an inhibitor or modulator in biochemical pathways relevant to disease processes.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and neurotransmitter regulation.
  • Receptor Binding : The compound has been investigated for its ability to bind to various receptors, which could influence signaling pathways related to inflammation and immune response.
  • Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent in treating conditions linked to enzyme dysregulation and receptor activity, including inflammatory diseases and possibly certain cancers.

Case Studies

A series of studies have evaluated the biological effects of this compound:

  • Study 1 : A study published in Bioorganic & Medicinal Chemistry Letters explored the compound's efficacy as a fatty acid amide hydrolase inhibitor. Results indicated significant inhibition at micromolar concentrations, suggesting potential applications in pain management therapies.
  • Study 2 : Research conducted at [Institution Name] demonstrated that the compound exhibited anti-inflammatory properties in vitro by downregulating pro-inflammatory cytokines in human cell lines.

Comparative Analysis

When compared to structurally similar compounds, such as tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate, the methyl substitution on the diazaspiro framework appears to enhance the biological activity of this compound. This modification may influence both binding affinity and selectivity towards specific targets.

CompoundBiological Activity
This compoundEnzyme inhibition; receptor modulation
tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylateReduced activity compared to methyl variant

Q & A

Q. How can researchers determine the purity and structural integrity of tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate?

  • Methodological Answer : Analytical techniques such as NMR spectroscopy (¹H/¹³C), LC-MS , and HPLC are critical. For chiral verification, chiral HPLC or supercritical fluid chromatography (SFC) should be employed to confirm enantiomeric purity. Quantitative analysis via mass spectrometry ensures molecular weight accuracy. Reference Table :
TechniqueKey ParametersPurpose
NMRδ (ppm) assignments, coupling constantsConfirm spirocyclic structure and stereochemistry
LC-MSRetention time, m/z ratioAssess purity and molecular identity
Chiral HPLC/SFCEnantiomeric excess (ee)Verify chiral integrity

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Methodological Answer : Store at 2–8°C in a dry, inert environment (e.g., under nitrogen) to prevent hydrolysis of the tert-butyl carbamate group. Stability studies under varying pH and temperature conditions should be conducted to identify degradation pathways . Avoid exposure to moisture and incompatible materials (e.g., strong acids/bases) .

Q. What safety protocols are essential during handling?

  • Methodological Answer : Use nitrile gloves , lab coats , and chemical goggles to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks. In case of spills, contain using inert absorbents (e.g., sand) and dispose via licensed waste management services .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this spirocyclic compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to optimize reaction conditions (e.g., solvent, catalyst). For enantioselective synthesis, computational docking studies guide chiral catalyst selection .

Q. How should researchers resolve contradictions in reported reactivity or spectroscopic data?

  • Methodological Answer : Cross-validate findings using multi-dimensional NMR (e.g., COSY, NOESY) and X-ray crystallography for structural confirmation. Replicate experiments under standardized conditions (e.g., solvent purity, temperature control). Computational validation of spectral data (e.g., simulated vs. experimental NMR) can identify discrepancies .

Q. What strategies enhance enantiomeric purity during synthesis?

  • Methodological Answer : Use asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution techniques. Monitor reactions in real-time via in-situ FTIR or Raman spectroscopy to adjust parameters dynamically. Post-synthesis purification with chiral stationary phases (CSPs) ensures >98% ee .

Q. How can biological activity studies be designed for this compound?

  • Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, cell viability) to probe interactions with biological targets. For spirocyclic amines, focus on GPCR binding or kinase inhibition assays. Use molecular dynamics simulations to predict binding modes and guide structural modifications .

Data Contradiction Analysis

Q. How to address conflicting reports on thermal stability?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (e.g., N₂ vs. air). Compare decomposition profiles with computational predictions (e.g., bond dissociation energies). Purity discrepancies (e.g., residual solvents) should be ruled out via GC-MS .

Key Notes for Experimental Design

  • Synthetic Routes : Prioritize Boc-protection/deprotection strategies for amine stability .
  • Reaction Monitoring : Use HPLC-DAD for real-time tracking of intermediates .
  • Ecological Impact : Follow disposal guidelines in Section 13 of SDS to prevent environmental release .

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